molecular formula C9H4F3IN2O2 B2584583 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900015-40-9

6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2584583
CAS No.: 900015-40-9
M. Wt: 356.043
InChI Key: XYBUMLCHWKYLTD-UHFFFAOYSA-N
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Description

“6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are considered as privileged structures due to their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with imidazole scaffolds, such as 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, play a crucial role in the design of pharmacophores for kinase inhibition. These molecules are particularly effective in inhibiting p38 mitogen-activated protein (MAP) kinase, which is involved in pro-inflammatory cytokine release. The selective inhibition of p38 MAP kinase by compounds with imidazole and pyridine rings offers a pathway to developing treatments for diseases with an inflammatory component. The design and synthesis of these inhibitors are informed by crystal structures of p38 in complex with organic ligands, highlighting the importance of specific interactions within the ATP-binding pocket of the kinase (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those derived from imidazo[1,2-a]pyridine compounds, are valuable in organic synthesis and catalysis. Their versatility as synthetic intermediates stems from their reactivity and the ability to participate in a wide range of chemical reactions. These compounds are integral to forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their medicinal applications are also significant, with potential in anticancer, antibacterial, and anti-inflammatory therapies (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Optical Sensors and Biomedical Applications

Pyrimidine and imidazole derivatives are extensively used in the development of optical sensors due to their biological and medicinal relevance. These compounds are known for their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, their biological and medicinal applications are diverse, ranging from therapeutic uses to diagnostic tools (Jindal & Kaur, 2021).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines strongly depends on their substitution pattern . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address the frequent challenges associated with the reported methods . The ecological impact of the methods and the mechanistic aspects are also being emphasized .

Properties

IUPAC Name

6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3IN2O2/c10-9(11,12)7-6(8(16)17)15-3-4(13)1-2-5(15)14-7/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBUMLCHWKYLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1I)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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